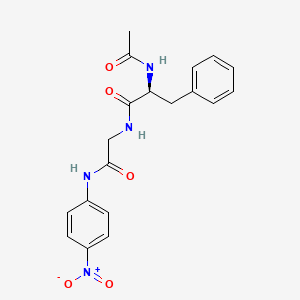

AC-Phe-gly-pna

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H20N4O5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25)/t17-/m0/s1 |

InChI Key |

NCQTWSDYMRWNMC-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

sequence |

FG |

Synonyms |

N-acetylphenylalanylglycine 4-nitroanilide N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer NAcPhe-Gly-4-NA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AC-Phe-gly-pna and its Mechanism of Action in Chymotrypsin Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research for the specific and sensitive detection of chymotrypsin activity. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is a dipeptide derivative with the chemical formula C₁₉H₂₀N₄O₅ and a molecular weight of 384.39 g/mol . Its structure consists of an N-terminally acetylated phenylalanine residue linked to a glycine, which is in turn amide-bonded to a p-nitroaniline (pNA) moiety.

The mechanism of action of this compound as a chymotrypsin substrate is based on the enzymatic hydrolysis of the amide bond between the glycine residue and the p-nitroaniline group. Chymotrypsin, a serine protease, exhibits a strong specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. The enzyme's active site binds the this compound molecule, and through a series of catalytic steps involving the serine residue in the active site, the peptide bond is cleaved.

This enzymatic cleavage releases p-nitroaniline, a yellow-colored chromophore. The rate of p-nitroaniline release is directly proportional to the chymotrypsin activity under specific conditions. The concentration of the liberated p-nitroaniline can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405-410 nm. This colorimetric signal provides a simple and reliable method for determining the kinetic parameters of the enzymatic reaction.

Quantitative Data

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| N-Succinyl-L-phenylalanine p-nitroanilide | 0.08 - 0.2 | 0.1 - 0.5 | 500 - 6250 | pH 7.8, 25°C |

| N-Glutaryl-L-phenylalanine p-nitroanilide | 0.04 - 0.1 | 0.05 - 0.2 | 500 - 5000 | pH 7.8, 25°C |

| N-Benzoyl-L-tyrosine p-nitroanilide | 0.02 - 0.05 | 0.1 - 0.3 | 2000 - 15000 | pH 8.0, 25°C |

Note: The exact kinetic parameters can vary depending on the specific experimental conditions, including buffer composition, pH, temperature, and enzyme purity.

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol outlines a standard procedure for measuring chymotrypsin activity using this compound as a substrate.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.

-

This compound Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in a minimal amount of DMSO. Then, bring to the final volume with Tris-HCl buffer. Note: Due to the limited aqueous solubility of p-nitroanilide substrates, a stock solution in DMSO is often necessary.

-

Chymotrypsin Working Solution: Prepare a series of dilutions of the chymotrypsin stock solution in Tris-HCl buffer to determine the optimal enzyme concentration for the assay. The final concentration should result in a linear rate of absorbance increase over the desired time course.

-

-

Assay Protocol:

-

Set up the reactions in a 96-well microplate or cuvettes.

-

To each well/cuvette, add the appropriate volume of Tris-HCl buffer.

-

Add the chymotrypsin working solution to the wells/cuvettes.

-

To initiate the reaction, add the this compound working solution to each well/cuvette and mix gently. The final substrate concentration should be varied if determining kinetic parameters (e.g., ranging from 0.1 to 5 times the expected Km). For a standard activity assay, a concentration of at least 10 times the Km is recommended to ensure zero-order kinetics with respect to the substrate.

-

Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light.

-

If determining kinetic parameters, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

Signaling Pathway of Chymotrypsin-mediated Hydrolysis of this compound

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Experimental Workflow for Chymotrypsin Activity Assay

Caption: Workflow for a typical chymotrypsin activity assay.

AC-Phe-gly-pna chemical structure and properties

This technical guide provides a comprehensive overview of N-alpha-Acetyl-L-phenylalanylglycine p-nitroanilide (AC-Phe-gly-pna), a synthetic peptide derivative widely utilized in biochemical and pharmaceutical research.[1] It serves as a valuable tool for researchers and professionals involved in enzyme kinetics, drug discovery, and diagnostic assay development.

Chemical Structure and Properties

This compound is a synthetic peptide composed of an N-terminally acetylated phenylalanine residue linked to a glycine residue, with a p-nitroanilide group attached to the C-terminus of glycine. This unique structure makes it a specific substrate for certain proteases.[1] Upon enzymatic cleavage of the amide bond between glycine and p-nitroaniline, the chromogenic molecule p-nitroaniline is released, which can be quantified spectrophotometrically.

Chemical Structure:

The precise chemical structure of this compound is crucial for its specific interaction with target enzymes. The acetylated N-terminus prevents unwanted degradation by aminopeptidases, while the phenylalanyl and glycyl residues provide the recognition sites for specific proteases.

Below is a summary of its key physicochemical properties:

| Property | Value |

| Molecular Formula | C19H20N4O5[1] |

| Molecular Weight | 384.39 g/mol [1] |

| CAS Number | 34336-99-7[1] |

| Appearance | Solid |

| Storage Conditions | 2-8 °C |

Applications in Research and Development

The primary application of this compound lies in its role as a chromogenic substrate for various proteases, most notably chymotrypsin. This property is leveraged in several key research areas:

-

Enzyme Activity Assays: It is extensively used to measure the activity and kinetics of proteases. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.

-

Drug Development: In pharmaceutical research, this compound serves as a tool to screen for and characterize inhibitors of specific proteases, aiding in the drug discovery process.

-

Biochemical Studies: This compound facilitates the investigation of protein-protein interactions and post-translational modifications, offering insights into cellular mechanisms and disease pathways.

-

Diagnostic Applications: It can be employed in the development of diagnostic tests to detect abnormal enzyme levels associated with certain diseases.

-

Cancer Biology Research: Researchers utilize this compound to explore the role of specific proteases in cancer progression, which can contribute to the development of targeted therapies.

Experimental Protocol: Chymotrypsin Activity Assay

This section outlines a general methodology for determining the kinetic parameters of chymotrypsin using this compound as a substrate.

A. Materials and Reagents:

-

α-Chymotrypsin solution (e.g., in 1 mM HCl)

-

This compound stock solution (e.g., in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

B. Assay Procedure:

-

Prepare Substrate Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).

-

Enzyme Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer to a final concentration suitable for measurable activity.

-

Assay Setup: In a 96-well plate, add a fixed volume of the chymotrypsin working solution to each well.

-

Initiate Reaction: To start the reaction, add a corresponding volume of each this compound dilution to the wells containing the enzyme. The final volume in each well should be constant.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of p-nitroaniline formation can be determined using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).

-

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic cleavage of this compound and the subsequent detection of the chromogenic product, which forms the basis of the activity assay.

Caption: Workflow of a chymotrypsin assay using this compound.

References

The Principle of p-Nitroaniline Release from Ac-Phe-Gly-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromogenic substrate Acetyl-Phenylalanine-Glycine-p-nitroaniline (Ac-Phe-Gly-pNA) serves as a valuable tool for the specific and sensitive detection of chymotrypsin activity. This in-depth technical guide elucidates the core principles governing the enzymatic release of p-nitroaniline (pNA) from this synthetic peptide. It details the reaction mechanism, provides comprehensive experimental protocols for activity assays, and presents key kinetic and physicochemical data. This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields who utilize this substrate for enzyme characterization, inhibitor screening, and kinetic studies.

Introduction

Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2] The synthetic tripeptide this compound is designed to be a highly specific substrate for chymotrypsin.[3][4][5] The enzymatic cleavage of the amide bond between the glycine residue and the p-nitroaniline moiety results in the release of the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the chymotrypsin activity. This principle forms the basis of a simple, robust, and widely used assay for studying chymotrypsin kinetics and for screening potential inhibitors.

The Enzymatic Reaction

The hydrolysis of this compound by chymotrypsin is a classic example of enzyme-catalyzed peptide bond cleavage. The reaction proceeds via the well-established mechanism for serine proteases, which involves a catalytic triad of amino acids in the enzyme's active site: serine (Ser-195), histidine (His-57), and aspartate (Asp-102).

The reaction can be summarized as follows:

This compound + H₂O --(Chymotrypsin)--> Ac-Phe-Gly + p-Nitroaniline

The release of p-nitroaniline can be continuously monitored by measuring the increase in absorbance at or near 405 nm.

Physicochemical and Kinetic Data

The following tables summarize key quantitative data for the substrate and the enzymatic reaction. It is important to note that kinetic parameters can vary with experimental conditions such as pH, temperature, and buffer composition.

| Parameter | Value | Reference |

| Substrate: this compound | ||

| Formal Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |

| Molecular Formula | C₁₉H₂₀N₄O₅ | |

| Molecular Weight | 384.39 g/mol | |

| CAS Number | 34336-99-7 | |

| Purity | ≥98% | |

| Solubility | DMSO | |

| Enzyme: α-Chymotrypsin | ||

| Source | Bovine Pancreas | |

| Molecular Weight | ~25 kDa | |

| Optimal pH | 7.0 - 8.0 | |

| Kinetic Parameters (for similar substrates) | ||

| Substrate | kcat (s⁻¹) | Km (mM) |

| Ac-Phe-NH₂ | 0.03 | 32 |

| Ac-Phe-Gly-NH₂ | 0.08 | 25 |

| Ac-Phe-Ala-NH₂ | 0.64 | 1.8 |

Experimental Protocols

This section provides a detailed methodology for performing a chymotrypsin activity assay using this compound.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates (clear, flat-bottom)

-

p-Nitroaniline (for standard curve)

Preparation of Solutions

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Store protected from light.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.

-

p-Nitroaniline Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a concentration of 10 mM.

-

p-Nitroaniline Standard Curve Solutions: Prepare a series of dilutions of the p-nitroaniline stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).

Enzyme Activity Assay Protocol (96-well plate format)

-

Add 180 µL of assay buffer to each well of a 96-well microplate.

-

Add 10 µL of the diluted enzyme solution to the appropriate wells. For a negative control, add 10 µL of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

To initiate the reaction, add 10 µL of the this compound substrate solution to each well. The final volume in each well will be 200 µL.

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

Data Analysis

-

p-Nitroaniline Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitroaniline standards. Perform a linear regression to obtain the slope (extinction coefficient of pNA under the assay conditions).

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA formation.

Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme]) * 1000

Where:

-

ΔAbs/min is the initial rate of absorbance change.

-

ε is the molar extinction coefficient of pNA determined from the standard curve (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette or the well (in cm).

-

[Enzyme] is the concentration of the enzyme in the final reaction mixture (in mg/mL).

-

Visualizations

Enzymatic Reaction and pNA Release

Caption: Enzymatic cleavage of this compound by chymotrypsin, releasing p-nitroaniline.

Experimental Workflow for Chymotrypsin Activity Assay

Caption: A typical workflow for a chymotrypsin activity assay using a chromogenic substrate.

Conclusion

The enzymatic release of p-nitroaniline from this compound provides a reliable and straightforward method for measuring chymotrypsin activity. Understanding the underlying principles of the reaction mechanism and adhering to optimized experimental protocols are crucial for obtaining accurate and reproducible results. This technical guide serves as a comprehensive resource to aid researchers in the successful application of this valuable biochemical tool for their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Applications of AC-Phe-Gly-pNA in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical assays to characterize the activity of certain proteases.[1][2] Its chemical structure, consisting of a dipeptide (Phenylalanine-Glycine) linked to a p-nitroanilide (pNA) moiety, allows for the sensitive and continuous monitoring of enzymatic activity. The principle of its application lies in the enzymatic hydrolysis of the amide bond C-terminal to the glycine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. This allows for real-time monitoring of enzyme kinetics and is particularly valuable for the determination of key kinetic parameters.[2]

This technical guide provides a comprehensive overview of the applications of this compound, including its substrate specificity, detailed experimental protocols for enzyme kinetics and high-throughput screening, and the role of its target enzymes in cellular signaling pathways.

Substrate Specificity and Enzyme Kinetics

This compound is primarily recognized as a specific substrate for chymotrypsin , a serine endopeptidase that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[3][4] The phenylalanine residue in the P2 position of this compound fits into the S2 subsite of chymotrypsin, contributing to the substrate's specificity.

While chymotrypsin is the principal enzyme studied with this substrate, other proteases with chymotrypsin-like activity may also cleave this compound. For instance, some bacterial proteases, such as thermostable alkaline protease from Bacillus sp., have been shown to have specificity for similar substrates.

Quantitative Data: Enzyme Kinetic Parameters

The efficiency of enzymatic hydrolysis of this compound and related substrates can be described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximal velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Ac-Phe-NH2 | Chymotrypsin A alpha | 40.0 | 0.045 | 1.1 | pH 8.0, 25 °C | |

| Ac-Phe-Gly-NH2 | Chymotrypsin A alpha | 1.3 | 0.024 | 18.5 | pH 8.0, 25 °C | |

| Ac-Phe-Gly-Gly-NH2 | Chymotrypsin A alpha | 1.2 | 0.53 | 441.7 | pH 8.0, 25 °C |

Note: The data presented are for amide substrates, not p-nitroanilide substrates. The leaving group can influence the kinetic parameters. However, this data demonstrates the impact of peptide chain length on chymotrypsin activity.

Experimental Protocols

Standard Enzyme Kinetic Assay for Chymotrypsin Activity

This protocol details the determination of chymotrypsin activity using this compound.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of α-chymotrypsin in the assay buffer to the desired final concentration (e.g., 10 nM). Keep the enzyme solution on ice.

-

Prepare a series of dilutions of the this compound substrate in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 180 µL of the appropriate this compound dilution.

-

Include control wells containing 180 µL of assay buffer without the substrate to measure background absorbance.

-

Pre-incubate the microplate at the desired temperature (e.g., 25 °C or 37 °C) for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of the α-chymotrypsin working solution to each well.

-

For the blank, add 20 µL of assay buffer instead of the enzyme solution.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader.

-

Take readings every 30-60 seconds for a period of 10-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA405/min).

-

Convert the rate of change in absorbance to the rate of product formation (in M/s) using the Beer-Lambert law: V₀ (M/s) = (ΔA405/min) / (ε × l × 60), where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M-1cm-1 at 405 nm and pH 8.0) and l is the path length of the sample in cm.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

-

Caption: Logical workflow for a high-throughput screening campaign to identify chymotrypsin inhibitors.

Role of Chymotrypsin in Signaling Pathways

Beyond its digestive role in the small intestine, chymotrypsin can act as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs) . Specifically, chymotrypsin has been shown to interact with PAR1 and PAR2 on the surface of intestinal epithelial cells.

The activation of PARs by proteases involves a unique mechanism where the protease cleaves the N-terminal extracellular domain of the receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.

Chymotrypsin's interaction with PARs can have distinct outcomes:

-

PAR2 Activation: Chymotrypsin can cleave and activate PAR2, leading to the activation of downstream signaling pathways, including the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This signaling can modulate cellular responses such as inflammation and ion transport.

-

PAR1 Disarming: In contrast, chymotrypsin can cleave PAR1 at a site that does not lead to its activation but instead "disarms" it, preventing subsequent activation by its canonical agonist, thrombin. This suggests a regulatory role for chymotrypsin in modulating PAR1-mediated signaling.

Chymotrypsin-PAR Signaling Pathway

Caption: Simplified signaling pathway of chymotrypsin interaction with PAR1 and PAR2.

Conclusion

This compound is a valuable and versatile tool for researchers in biochemistry, drug discovery, and diagnostics. Its specificity for chymotrypsin and related proteases, combined with the simplicity and sensitivity of the colorimetric readout, makes it an ideal substrate for a wide range of applications. From fundamental enzyme kinetic studies to high-throughput screening of inhibitor libraries, this compound provides a robust and reliable method for investigating protease activity. Furthermore, its use in studying enzymes like chymotrypsin provides insights into their roles in complex biological processes, including cell signaling, thereby contributing to a deeper understanding of human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Protease Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical and drug discovery settings for the characterization of protease and peptidase activity.[1] Its specific structure allows for the sensitive and continuous monitoring of certain proteolytic enzymes, most notably chymotrypsin.[2][3] The principle of its use lies in the enzymatic cleavage of the amide bond between the glycine and the p-nitroanilide (pNA) moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a discussion of its substrate specificity.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in enzymatic assays. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | [2] |

| Molecular Formula | C₁₉H₂₀N₄O₅ | |

| Molecular Weight | 384.39 g/mol | |

| CAS Number | 34336-99-7 | |

| Appearance | Powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C | |

| Stability | > 2 years at -20°C |

Enzymatic Reaction and Detection

The utility of this compound as a protease substrate is centered on the enzymatic hydrolysis of the peptide bond, which leads to the release of p-nitroaniline. This reaction can be monitored over time to determine the initial rate of reaction, which is proportional to the enzyme concentration under substrate-saturating conditions.

Caption: Enzymatic cleavage of this compound by a protease.

Detailed Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a step-by-step guide for measuring chymotrypsin activity using this compound.

1. Materials and Reagents:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

2. Preparation of Solutions:

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in Tris buffer.

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. Store at -20°C, protected from light.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

3. Assay Procedure:

-

Set up the reaction: In a 96-well plate, add the following to each well:

-

X µL of assay buffer

-

Y µL of diluted enzyme solution

-

Total volume should be brought to 180 µL with assay buffer.

-

Include a blank control with no enzyme (add assay buffer instead).

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 20 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration, typically in the range of the Michaelis constant, Km) to each well to start the reaction. The final volume in each well will be 200 µL.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

-

Rate (mol/min) = (ΔAbs/min) * V / (ε * l)

-

Where:

-

ΔAbs/min is the initial rate of absorbance change.

-

V is the final reaction volume in liters.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,620 M⁻¹cm⁻¹ at pH 8.0).

-

l is the path length in cm.

-

-

-

Caption: A typical experimental workflow for a protease assay using this compound.

Substrate Specificity and Kinetic Parameters

This compound is primarily recognized as a substrate for chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The presence of phenylalanine at the P1 position of this compound makes it a suitable substrate for this enzyme.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Phe-Ala-NH₂ | ~1.5 | ~0.03 | ~20 |

| Ac-Phe-Gly-Ala-NH₂ | ~1.0 | ~0.1 | ~100 |

| This compound | Data not available | Data not available | Data not available |

Note: The kinetic parameters provided are for illustrative purposes and are derived from studies on similar, but not identical, substrates. Actual values for this compound may vary.

The specificity of this compound is not absolute. Other proteases with chymotrypsin-like activity may also cleave this substrate. Therefore, when studying complex biological samples, it is advisable to use specific inhibitors to confirm the identity of the protease responsible for the observed activity.

Logical Framework for Data Interpretation

Caption: A logical framework for interpreting results from protease assays.

Conclusion

This compound is a valuable tool for the in vitro study of proteases, particularly chymotrypsin and enzymes with similar substrate specificities. Its use in a continuous spectrophotometric assay allows for the straightforward determination of enzyme kinetics and the screening of potential inhibitors. While it offers high sensitivity, researchers should be mindful of its potential cleavage by other proteases and employ appropriate controls to ensure accurate data interpretation. This guide provides a comprehensive foundation for the effective application of this compound in protease research and drug development.

References

- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin [cjcu.jlu.edu.cn]

- 3. researchgate.net [researchgate.net]

The Chromogenic Substrate Ac-Phe-Gly-pNA: A Technical Guide to Understanding Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (Ac-Phe-Gly-pNA) as a chromogenic substrate for studying enzyme kinetics. This document provides a comprehensive overview of the substrate, detailed experimental protocols for its use with the serine protease chymotrypsin, a summary of relevant kinetic data, and a discussion of the broader biological context of chymotrypsin-like enzymes in disease, particularly in cancer progression.

Introduction to this compound

This compound is a synthetic dipeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a valuable tool for researchers studying proteolytic enzymes, particularly serine proteases like chymotrypsin, which exhibit specificity for cleaving peptide bonds C-terminal to hydrophobic amino acids such as phenylalanine.

The enzymatic hydrolysis of the amide bond between the glycine residue and the pNA moiety releases the yellow-colored p-nitroaniline. The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This property makes this compound and similar chromogenic substrates indispensable for determining key enzyme kinetic parameters.

Enzymatic Reaction and Kinetics

The hydrolysis of this compound by chymotrypsin follows the Michaelis-Menten model of enzyme kinetics. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then proceeds through a series of steps to release the products, Ac-Phe-Gly and p-nitroaniline (P1 and P2), and regenerate the free enzyme.

Quantitative Data for Chymotrypsin with Phenylalanine-Containing Substrates

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) |

| Ac-Phe-Gly-NH2 | Bovine α-Chymotrypsin | 4.3 ± 0.4 | 0.045 ± 0.002 | 10.5 | 8.0 | 25 |

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. The following section outlines a comprehensive methodology for a typical enzyme kinetic assay using this compound with chymotrypsin.

Materials and Reagents

-

Enzyme: Bovine α-chymotrypsin

-

Substrate: N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)

-

Buffer: 80 mM Tris-HCl buffer with 100 mM CaCl2, pH 7.8

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm, temperature-controlled cuvette holder or plate reader.

Reagent Preparation

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final enzyme concentration in the nanomolar range is appropriate.

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-20 mM.

-

Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 7.8 at the desired reaction temperature.

Assay Procedure

-

Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.

-

Substrate Addition: Add varying concentrations of the this compound substrate to the reaction vessel. It is recommended to perform serial dilutions from the stock solution to achieve a range of final concentrations that bracket the expected Km value.

-

Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the chymotrypsin stock solution to the reaction mixture. Mix thoroughly but gently.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

Data Analysis

-

Calculate Initial Velocity (v0): Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per unit time (ΔAbs/Δt) is converted to the rate of product formation using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M-1cm-1 at 405 nm), b is the path length of the light, and c is the concentration of p-nitroaniline.

-

Determine Kinetic Parameters: Plot the initial reaction velocity (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration. The catalytic efficiency of the enzyme is represented by the ratio kcat/Km.

Visualizing the Process

Enzymatic Reaction Workflow

References

The Application of AC-Phe-Gly-pNA in High-Throughput Screening for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. This process involves the rapid automated testing of large chemical libraries against a specific biological target. A key component of many successful HTS campaigns is the use of sensitive and reliable assay reagents. For the discovery of inhibitors targeting serine proteases, particularly chymotrypsin and related enzymes, the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine-p-nitroanilide (AC-Phe-Gly-pNA) has emerged as a valuable tool.

This compound is a synthetic peptide derivative designed to mimic the natural substrates of chymotrypsin.[1] Its utility in HTS lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The enzyme hydrolyzes the amide bond between the glycine and the p-nitroaniline (pNA) moiety, releasing the yellow-colored p-nitroaniline. The intensity of this color, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzymatic activity.[2] This straightforward and robust detection method makes this compound highly suitable for miniaturized, automated screening in 96-, 384-, or 1536-well plate formats.

This technical guide provides an in-depth overview of the use of this compound in HTS for drug discovery. It covers the core principles of the assay, detailed experimental protocols, quantitative data presentation, and the underlying biochemical pathways, aiming to equip researchers with the knowledge to effectively implement this substrate in their screening campaigns.

Data Presentation

Quantitative data is crucial for the evaluation of enzyme kinetics and inhibitor potency. The following tables summarize typical kinetic parameters for chymotrypsin with chromogenic substrates and inhibitory constants for known chymotrypsin inhibitors. While specific values for this compound may vary depending on the experimental conditions, these tables provide a representative overview.

Table 1: Representative Kinetic Parameters for Chymotrypsin with Chromogenic Substrates

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.04 | 76 | 1.9 x 10⁶ |

| N-Benzoyl-L-Tyrosine p-nitroanilide (BTpNA) | 0.02 | 0.04 | 2.0 x 10³ |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.09 | 6.5 | 7.2 x 10⁴ |

| N-Glutaryl-L-Phenylalanine p-nitroanilide (GPNA) | 1.2 | 0.3 | 2.5 x 10² |

Note: The kinetic constants are influenced by factors such as pH, temperature, and buffer composition. The values presented here are illustrative and sourced from various studies under their specific assay conditions.

Table 2: IC₅₀ and K_i_ Values of Known Chymotrypsin Inhibitors

| Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Inhibition Type |

| Chymostatin | 0.15 | 0.005 | Competitive |

| Aprotinin | 0.0008 | - | Competitive |

| Phenylmethylsulfonyl fluoride (PMSF) | 100 | - | Irreversible |

| Benzamidine | 200 | 190 | Competitive |

| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | 0.1 | - | Irreversible |

Note: IC₅₀ values are dependent on substrate and enzyme concentrations. K_i_ (inhibition constant) is a more absolute measure of inhibitor potency. These values were determined using various substrates and assay conditions.

Experimental Protocols

General Assay Principle

The enzymatic reaction involves the hydrolysis of this compound by chymotrypsin, leading to the release of p-nitroaniline. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm over time. In an inhibitor screening context, the reduction in the rate of p-nitroaniline formation in the presence of a test compound is indicative of enzyme inhibition.

High-Throughput Screening (HTS) Protocol for Chymotrypsin Inhibitors using this compound (384-Well Plate Format)

This protocol is a guideline and should be optimized for specific laboratory conditions and instrumentation.

Materials:

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

This compound (e.g., Bachem 4014965)[3]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Chymostatin)

-

384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration is typically at or near the K_m_ value to ensure sensitivity to competitive inhibitors. A starting concentration of 0.1-0.5 mM is recommended.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.

-

-

Assay Protocol:

-

Add 0.5 µL of test compound solution in DMSO to the appropriate wells of the 384-well assay plate. For control wells, add 0.5 µL of DMSO.

-

Add 25 µL of the diluted chymotrypsin solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. The final reaction volume is 50.5 µL.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA₄₀₅/min).

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100 where:

-

V_inhibitor is the reaction rate in the presence of the test compound.

-

V_no_inhibitor is the reaction rate in the absence of an inhibitor (DMSO control).

-

V_blank is the background rate in the absence of the enzyme.

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay.[4][5] It is calculated using the signals from the positive and negative controls.

-

Negative Control: Enzyme + Substrate + DMSO (no inhibition)

-

Positive Control: Enzyme + Substrate + a known inhibitor at a concentration that gives maximal inhibition (e.g., high concentration of Chymostatin)

The Z'-factor is calculated using the following formula:

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

where:

-

SD is the standard deviation.

-

Mean is the average signal.

An ideal assay has a Z'-factor of 1.

-

A Z'-factor between 0.5 and 1.0 is considered an excellent assay.

-

A Z'-factor between 0 and 0.5 is acceptable.

-

A Z'-factor less than 0 indicates that the assay is not suitable for HTS.

Mandatory Visualizations

Experimental Workflow

Caption: High-Throughput Screening workflow for chymotrypsin inhibitors.

Chymotrypsin Signaling Pathway

Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. This activation triggers intracellular signaling cascades that can have physiological and pathological implications, making this pathway a potential target for drug discovery.

Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.

References

- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

The Role of AC-Phe-Gly-pNA in Diagnostic Assay Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) and its critical role in the development of diagnostic assays. This document details the underlying biochemical principles, experimental protocols, and data interpretation related to the use of this compound, with a particular focus on its application in assessing the activity of the enzyme chymotrypsin.

Introduction to this compound and Chromogenic Assays

This compound is a synthetic dipeptide substrate specifically designed for the measurement of chymotrypsin activity. It belongs to a class of compounds known as chromogenic substrates, which are pivotal in modern diagnostic and research laboratories.[1] These substrates are composed of an amino acid or peptide sequence that is recognized by a specific protease, and a chromophore group, in this case, p-nitroaniline (pNA).

The fundamental principle of assays utilizing this compound lies in the enzymatic cleavage of the substrate by chymotrypsin. This reaction liberates the pNA molecule, which imparts a distinct yellow color to the solution. The intensity of this color, which can be precisely quantified using a spectrophotometer at a wavelength of 405 nm, is directly proportional to the chymotrypsin activity in the sample. This method provides a simple, rapid, and sensitive means of measuring enzyme kinetics and is readily adaptable to high-throughput screening formats.

Diagnostic Significance of Chymotrypsin Activity Measurement

Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive precursor, chymotrypsinogen.[2] Its activation is a critical step in the protein digestion cascade that occurs in the small intestine. Consequently, the measurement of chymotrypsin activity serves as a valuable diagnostic marker for assessing exocrine pancreatic function.

The primary clinical application of chymotrypsin assays is in the diagnosis and management of Exocrine Pancreatic Insufficiency (EPI) .[3][4] EPI is a condition characterized by the inability of the pancreas to produce and/or secrete sufficient amounts of digestive enzymes to break down food and facilitate nutrient absorption. It is commonly associated with conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic cancer.

Measuring chymotrypsin levels in fecal samples provides a non-invasive method for evaluating pancreatic function. Reduced fecal chymotrypsin activity is indicative of EPI. Furthermore, these assays can be employed to monitor the efficacy of pancreatic enzyme replacement therapy (PERT), a common treatment for EPI.

Pancreatic Zymogen Activation Cascade

The activation of chymotrypsin is intricately linked to a cascade of enzymatic events that originates in the duodenum. Understanding this pathway is essential for interpreting the results of chymotrypsin activity assays in a physiological context. The process is initiated by the enzyme enteropeptidase, which is secreted by the duodenal mucosa.

Caption: Pancreatic Zymogen Activation Cascade.

As depicted in the diagram, enteropeptidase activates trypsinogen to its active form, trypsin. Trypsin then plays a central role in activating a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidase, leading to a cascade of proteolytic activity essential for protein digestion.

Experimental Protocol: Chymotrypsin Activity Assay using this compound

This section provides a detailed methodology for the spectrophotometric determination of chymotrypsin activity using this compound.

4.1. Materials and Reagents

-

Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, C4129)

-

Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound) (e.g., Sigma-Aldrich, A6647)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Calcium chloride (CaCl₂) (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Thermostatically controlled cuvette holder

-

Pipettes and appropriate tips

-

96-well microplate (for high-throughput assays)

4.2. Solution Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl₂ and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C or 37°C). Calcium ions are important for the stability and optimal activity of chymotrypsin.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C.

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) at a concentration of 1 mg/mL. Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal working concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

4.3. Assay Procedure

-

Set up the reaction mixture: In a microcuvette or a well of a 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration, typically in the range of 0.1 to 1 mM)

-

-

Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the diluted enzyme solution to the reaction mixture to initiate the enzymatic reaction.

-

Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The initial velocity is the slope of this linear phase (ΔA₄₀₅/min).

-

Calculate the chymotrypsin activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:

-

ΔA₄₀₅/min is the rate of change of absorbance at 405 nm per minute.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,500 M⁻¹cm⁻¹ at pH 7.8).

-

Path length is the light path of the cuvette or the well (in cm).

-

-

Caption: Experimental Workflow for Chymotrypsin Assay.

Quantitative Data and Interpretation

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing the interaction between an enzyme and its substrate. While specific values for this compound can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides representative data for chymotrypsin with related substrates to offer a comparative context.

| Substrate | Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Conditions |

| N-Acetyl-L-phenylalanine p-nitroanilide | Chymotrypsin | 0.032 | 0.045 | 1400 | pH 7.8, 25°C |

| N-Succinyl-L-phenylalanine p-nitroanilide | Chymotrypsin | 0.04 | 5.3 | 132,500 | pH 7.8, 25°C |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chymotrypsin | 0.15 | 193 | 1,286,667 | pH 7.8, 25°C |

Note: The data presented are compiled from various literature sources and should be used for comparative purposes only. It is highly recommended to determine these kinetic parameters experimentally under your specific assay conditions.

A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher k꜀ₐₜ value signifies a faster turnover rate. The k꜀ₐₜ/Kₘ ratio is a measure of the enzyme's catalytic efficiency.

In a diagnostic setting, the measured chymotrypsin activity in a patient sample is compared to a reference range established from a healthy population. Significantly lower activity is indicative of exocrine pancreatic insufficiency.

Conclusion

This compound is a valuable tool in the development of diagnostic assays for the assessment of chymotrypsin activity. Its specificity, coupled with the simplicity and sensitivity of the chromogenic detection method, makes it well-suited for both research and clinical applications. The primary diagnostic utility of this compound-based assays lies in the non-invasive evaluation of exocrine pancreatic function, aiding in the diagnosis and management of conditions such as chronic pancreatitis and cystic fibrosis. A thorough understanding of the underlying enzymatic principles, the pancreatic zymogen activation cascade, and adherence to standardized experimental protocols are essential for obtaining accurate and reproducible results in the diagnostic laboratory.

References

The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Investigating Protease Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic peptide substrate primarily utilized for the kinetic analysis of proteases, with a particular specificity for chymotrypsin. Its simple, colorimetric readout makes it a valuable tool in biochemistry and drug discovery for applications ranging from fundamental enzyme characterization to high-throughput screening for inhibitors. This guide provides an in-depth overview of the substrate's mechanism, applications, and detailed protocols for its use in assessing protein interactions and modifications through the lens of protease activity.

Core Principles and Mechanism of Action

This compound is designed to mimic a natural peptide sequence recognized by certain serine proteases. The core of its utility lies in the covalent linkage of a peptide, Ac-Phe-Gly, to a chromogenic reporter molecule, p-nitroaniline (pNA).

In its intact form, the substrate is colorless. Upon enzymatic hydrolysis of the amide bond between the glycine residue and the pNA moiety by a protease like chymotrypsin, free p-nitroaniline is released. In aqueous solution, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at wavelengths between 405 and 410 nm. The rate of p-nitroaniline release, and therefore the rate of color development, is directly proportional to the enzymatic activity under a given set of conditions. This principle allows for a continuous and straightforward spectrophotometric assay to determine enzyme kinetics.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Key Applications in Research and Development

The properties of this compound make it suitable for several key applications:

-

Enzyme Activity Assays: It is widely used to measure the activity of purified proteases, particularly chymotrypsin. This is fundamental for enzyme characterization, quality control of enzyme preparations, and understanding the effects of environmental factors like pH, temperature, and cofactors on enzyme function.

-

Enzyme Kinetics: The substrate is employed to determine crucial kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[1][2]

-

Drug Discovery and Inhibitor Screening: this compound is a valuable tool for screening compound libraries to identify potential protease inhibitors. By measuring the reduction in the rate of pNA release in the presence of a test compound, researchers can determine inhibitory activity and calculate parameters such as the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Physicochemical and Kinetic Parameters

Quantitative data is essential for the effective use of any biochemical reagent. The tables below summarize the key properties of this compound and its cleavage product, along with comparative kinetic data for other chymotrypsin substrates.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Full Name | N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide | - |

| Molecular Formula | C₁₉H₂₀N₄O₅ | Chem-Impex[1] |

| Molecular Weight | 384.39 g/mol | Chem-Impex[1] |

| Product (pNA) λmax | 405 - 410 nm | Echelon[3] |

| Molar Extinction Coeff. (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | Sigma-Aldrich |

| Typical Storage | 2-8°C or -20°C, desiccated | Chem-Impex |

Table 2: Comparative Kinetic Constants for α-Chymotrypsin Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Source |

| Ac-Phe-Gly-NH₂ | 27.0 | 0.021 | 0.78 | pH 8.0, 25°C | Arch Biochem Biophys |

| N-Glutaryl-L-Phe-pNA (GPNA) | ~1.0 (Approx.) | - | - | pH 7.8, 25°C | Eur J Biochem |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.06 | 76 | 1,270,000 | pH 7.8, 25°C | DelMar et al., 1979 |

| N-Acetyl-L-Phe Ethyl Ester | 0.06 | 170 | 2,800,000 | pH 7.8, 25°C | BenchChem |

| N-Acetyl-L-Tyr Ethyl Ester | 0.7 | 193 | 280,000 | pH 7.8, 25°C | BenchChem |

Experimental Protocols

The following are detailed methodologies for common experiments using this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.

Protocol: Standard Enzyme Activity Assay

This protocol describes a method to determine the rate of hydrolysis of this compound by α-chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM. This stock can be stored at -20°C.

-

Prepare Enzyme Solution: Immediately before use, dissolve α-chymotrypsin in cold Assay Buffer to a working concentration (e.g., 10 µg/mL or ~0.4 µM). Keep the enzyme solution on ice.

-

Set up the Reaction: In a 96-well microplate, prepare the following reactions (example for a 200 µL final volume):

-

Test Wells: 180 µL of Assay Buffer + 10 µL of Enzyme Solution.

-

Substrate Control (Blank): 190 µL of Assay Buffer.

-

-

Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells to achieve a final substrate concentration of 1 mM. Mix gently by pipetting or orbital shaking.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm (A₄₁₀) every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Subtract the rate of absorbance change in the blank well (non-enzymatic hydrolysis) from the rates in the test wells.

-

Identify the linear (initial velocity, V₀) portion of the reaction curve.

-

Calculate the rate of reaction using the Beer-Lambert law:

-

Rate (M/s) = (ΔA₄₁₀ / Δt) / (ε × l)

-

Where: ΔA₄₁₀/Δt is the slope of the linear phase (in Abs/sec), ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹), and l is the path length of the sample in the well (in cm).

-

-

Caption: Workflow for a typical protease activity assay.

Protocol: IC₅₀ Determination for a Protease Inhibitor

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.

Procedure:

-

Prepare Reagents: Prepare Assay Buffer, Enzyme Solution, and Substrate Stock as described in Protocol 4.1.

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in Assay Buffer (or DMSO, ensuring the final DMSO concentration is constant across all wells and typically <1%).

-

Set up the Reaction Plate: In a 96-well plate, add the following (example for a 200 µL final volume):

-

Test Wells: 170 µL of Assay Buffer + 10 µL of Inhibitor dilution.

-

Positive Control (No Inhibitor): 180 µL of Assay Buffer.

-

Negative Control (No Enzyme): 190 µL of Assay Buffer.

-

-

Add Enzyme: Add 10 µL of the Enzyme Solution to the Test and Positive Control wells. Mix gently.

-

Pre-incubation with Inhibitor: Incubate the plate for 15-30 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells.

-

Measure and Analyze: Monitor the reaction and calculate the initial velocity (V₀) for each well as described in Protocol 4.1.

-

Calculate IC₅₀:

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] × 100 .

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

References

- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.usbio.net [dev.usbio.net]

An In-depth Technical Guide to the Safe Handling of AC-Phe-gly-pna

This guide provides comprehensive safety, handling, and storage protocols for AC-Phe-gly-pna (Acetyl-L-phenylalanyl-glycyl-p-nitroanilide), a chromogenic substrate widely utilized in biochemical and drug discovery research. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Chemical and Physical Properties

This compound is a synthetic peptide derivative primarily used as a substrate in enzyme assays, particularly for proteases like papain.[1] Its enzymatic cleavage by specific proteases releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, allowing for the measurement of enzyme activity.[2]

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Source |

| Molecular Weight | 384.39 g/mol | [2][3] |

| Chemical Formula | C₁₉H₂₀N₄O₅ | Inferred from structure |

| Appearance | Solid (likely powder) | General knowledge |

| Storage Temperature | -20°C or 2-8°C | [3] |

| Special Storage | Protect from light |

Safety and Hazard Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, appropriate safety precautions should always be observed.

Hazard Identification:

-

Not a hazardous substance or mixture.

First-Aid Measures:

-

Skin Contact: In case of contact, wash the affected area with plenty of water and remove any contaminated clothing.

-

Eye Contact: Flush eyes with running water for at least 15 minutes. If irritation persists, consult a physician.

-

Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.

-

Ingestion: Wash out the mouth with water. Consult a physician if large quantities are ingested or if symptoms develop.

Fire-Fighting Measures:

-

Suitable Extinguishing Agents: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No specific hazards arising from the chemical are documented.

-

Protective Equipment: Standard personal protective equipment for chemical fires, including a respirator, should be worn.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment, including gloves and eye protection. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.

-

Environmental Precautions: Prevent spills from entering drains.

-

Cleaning Methods: Clean up spills with an inert absorbent material and dispose of it in a suitable, sealed container.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

Handling:

-

Use personal protective equipment as outlined in the personal protection section.

-

No special handling requirements are specified, but it is good laboratory practice to handle the compound in a well-ventilated area, preferably in a laboratory fume hood.

-

Avoid contact with skin and eyes and avoid inhalation of dust.

Storage:

-

Store at -20°C for long-term stability. Short-term storage at 2-8°C is also acceptable.

-

Keep the container tightly sealed and properly labeled.

-

Protect the compound from light.

Experimental Protocols and Personal Protection

Experimental Workflow: Enzymatic Assay

This compound is commonly used in enzyme activity assays. A generalized workflow for such an experiment is outlined below. This workflow illustrates the logical steps from reagent preparation to data analysis.

Caption: A typical experimental workflow for an enzymatic assay using this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Not required for normal handling of small quantities. If dust is generated, a NIOSH-approved respirator may be necessary.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can safely handle this compound and ensure the integrity of their experimental results. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Development, and Application of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide as a Research Tool in Enzyme Kinetics and Drug Discovery

Introduction

Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical and pharmaceutical research. Its development as a highly specific substrate for the serine protease chymotrypsin has enabled sensitive and continuous monitoring of enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, the kinetics of its enzymatic cleavage, and detailed protocols for its application in enzyme assays and inhibitor screening.

Chemical and Physical Properties

This compound is a peptide derivative composed of N-acetylated phenylalanine, a glycine residue, and a p-nitroanilide (pNA) group linked to the C-terminus of glycine. The key feature of this molecule is the p-nitroaniline moiety, which, when cleaved from the peptide backbone by enzymatic hydrolysis, undergoes a significant shift in its absorption spectrum, producing a yellow color that can be quantified spectrophotometrically.

| Property | Value |

| Formal Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide |

| Molecular Formula | C₁₉H₂₀N₄O₅ |

| Molecular Weight | 396.39 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and DMF |

| Wavelength of Maximum Absorbance (λmax) of p-nitroaniline | 405 nm |

Synthesis of this compound

-

N-acetylation of Phenylalanine: L-phenylalanine is first protected at its N-terminus with an acetyl group, typically using acetic anhydride in an acidic medium.

-

Activation of the Carboxyl Group: The carboxyl group of N-acetyl-L-phenylalanine is then activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Coupling with Glycine p-nitroanilide: The activated N-acetyl-L-phenylalanine is reacted with glycine p-nitroanilide to form the final product. Glycine p-nitroanilide itself can be synthesized by the reaction of glycine with p-nitroaniline.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Enzymatic Hydrolysis by Chymotrypsin

Chymotrypsin, a serine protease found in the digestive system, catalyzes the hydrolysis of peptide bonds, showing a strong preference for cleaving at the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This compound is an excellent substrate for chymotrypsin due to the presence of the N-terminal phenylalanine residue.

The enzymatic reaction proceeds via a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.

In the acylation phase, the serine residue in the active site of chymotrypsin attacks the carbonyl group of the phenylalanine residue in the substrate, forming a tetrahedral intermediate. This leads to the cleavage of the peptide bond between glycine and p-nitroaniline, releasing the p-nitroaniline (P1) and forming a covalent acyl-enzyme intermediate. In the deacylation phase, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-acetyl-L-phenylalanyl-glycine (P2) and regenerating the free enzyme.

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing the efficiency of the enzyme. While specific, directly cited values for the hydrolysis of this compound by chymotrypsin are not consistently reported across the literature, studies on analogous N-acetyl-L-phenylalanyl peptides provide valuable insights. For a series of substrates with the general formula Ac-Phe-(Gly)n-NH2, the kinetic parameters were determined at pH 8.00 and 25°C. These studies suggest that the length of the peptide chain influences the kinetic constants.

| Substrate (Analogue) | Km (mM) (approx.) | kcat (s⁻¹) (approx.) | kcat/Km (M⁻¹s⁻¹) (approx.) |

| Ac-Phe-NH₂ | 1.2 | 0.03 | 25 |

| Ac-Phe-Gly-NH₂ | 0.8 | 0.15 | 188 |

| Ac-Phe-Gly-Gly-NH₂ | 0.7 | 0.25 | 357 |

Note: These values are for analogous amide substrates and serve as an estimation. The p-nitroanilide leaving group in this compound is expected to influence these parameters.

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol outlines a general procedure for determining the activity of chymotrypsin using this compound as the substrate.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the α-chymotrypsin stock solution to the desired concentration in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

-